N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
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Overview
Description
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C20H23N5. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . This compound is characterized by its three pyridine rings attached to an ethane-1,2-diamine backbone, which provides multiple coordination sites for metal binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product . The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Substitution Reactions: The pyridine rings can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reaction conditions[][3].
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Substitution Reactions: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride[][3].
Major Products Formed
Coordination Complexes: Metal-ligand complexes with enhanced stability and specific properties.
Substituted Derivatives: Compounds with modified pyridine rings, which can exhibit different chemical and physical properties[][3].
Scientific Research Applications
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also interact with biological targets, potentially affecting enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with two pyridine rings instead of three.
Tris(pyridin-2-ylmethyl)amine: Contains a central nitrogen atom bonded to three pyridine rings.
N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Features a dimethylated ethane-1,2-diamine backbone with one pyridine ring.
Uniqueness
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine is unique due to its three pyridine rings, which provide multiple coordination sites for metal binding. This feature enhances its ability to form stable and versatile metal complexes, making it a valuable ligand in various applications .
Properties
CAS No. |
423719-90-8 |
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Molecular Formula |
C22H27N5 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H27N5/c1-2-26(17-20-9-3-6-12-23-20)15-16-27(18-21-10-4-7-13-24-21)19-22-11-5-8-14-25-22/h3-14H,2,15-19H2,1H3 |
InChI Key |
KSRTWWNHJPDODS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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